molecular formula C7H13NS B13095445 Azocane-2-thione CAS No. 22928-63-8

Azocane-2-thione

Cat. No.: B13095445
CAS No.: 22928-63-8
M. Wt: 143.25 g/mol
InChI Key: ZLUNIUCVHBOLSC-UHFFFAOYSA-N
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Description

Azocane-2-thione is an organosulfur compound with the molecular formula C₇H₁₃NS . It consists of a seven-membered ring containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azocane-2-thione can be synthesized through several methods. One common approach involves the reaction of azocane with sulfur sources under specific conditions. For instance, the reaction of azocane with carbon disulfide in the presence of a base can yield this compound. Another method involves the use of elemental sulfur and azocane derivatives under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Azocane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Azocane-2-thione has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and pathways.

    Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which azocane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: Azocane-2-thione is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to the five-membered rings of thiazolidine-2-thione and 2-imino-1,3-dithiolane.

Properties

CAS No.

22928-63-8

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

azocane-2-thione

InChI

InChI=1S/C7H13NS/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9)

InChI Key

ZLUNIUCVHBOLSC-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(=S)CC1

Origin of Product

United States

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